molecular formula C11H16S B12588107 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene CAS No. 647843-22-9

1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene

Cat. No.: B12588107
CAS No.: 647843-22-9
M. Wt: 180.31 g/mol
InChI Key: HQCMIJOHGLHHFI-UHFFFAOYSA-N
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Description

1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethyl group, which is further connected to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene typically involves the reaction of 2-methylbenzene with ethylsulfanyl reagents under controlled conditions. One common method includes the use of ethylsulfanyl chloride in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylsulfanyl group to ethyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
  • 1-(Ethylsulfanyl)-1-(methyldisulfanyl)ethane
  • 1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}-1-propene

Uniqueness

1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

647843-22-9

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-(1-ethylsulfanylethyl)-2-methylbenzene

InChI

InChI=1S/C11H16S/c1-4-12-10(3)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3

InChI Key

HQCMIJOHGLHHFI-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)C1=CC=CC=C1C

Origin of Product

United States

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